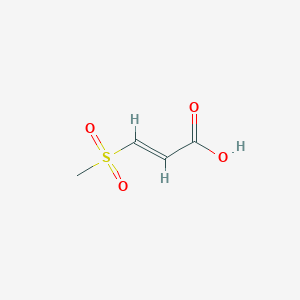

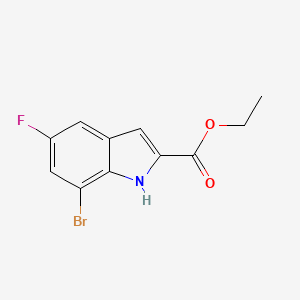

![molecular formula C24H21F3N4O4 B2857356 ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate CAS No. 321385-57-3](/img/structure/B2857356.png)

ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate is a chemical compound with the molecular formula C24H21F3N4O4 and a molecular weight of 486.44 . It is also known by its CAS number: 321385-57-3 .

Physical And Chemical Properties Analysis

This compound’s physical and chemical properties such as melting point, boiling point, and density are not specified in the search results . These properties can be determined through laboratory testing or referenced in specialized chemical databases.Scientific Research Applications

The compound , known by its two names, is a derivative of indole, a significant heterocyclic structure found in many natural and synthetic biologically active compounds. Indole derivatives are renowned for their diverse pharmacological activities, which include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Below is a comprehensive analysis of six unique scientific research applications of this compound, focusing on different fields:

Antiviral Applications

Indole derivatives have been reported to exhibit potent antiviral activities. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The compound could potentially be synthesized into derivatives that target specific viral enzymes or replication mechanisms, offering a new avenue for antiviral drug development.

Anti-inflammatory and Anticancer Properties

The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammatory diseases. Additionally, their anticancer potential is significant, as they can be designed to interfere with various cancer cell signaling pathways, induce apoptosis, and inhibit tumor growth .

Anti-HIV Activity

Indole derivatives have also been explored for their anti-HIV properties. Molecular docking studies of novel indolyl derivatives have shown promise as inhibitors of HIV-1, suggesting that the compound could be modified to enhance its efficacy against HIV .

Antioxidant Effects

The antioxidant properties of indole derivatives are important in combating oxidative stress, which is implicated in numerous diseases. By scavenging free radicals, these compounds can protect cells from damage and may be used to prevent or treat conditions associated with oxidative stress .

Antimicrobial and Antitubercular Uses

Indole derivatives possess antimicrobial activity against a broad spectrum of pathogens. Their antitubercular activity, in particular, is of interest in the development of new treatments for tuberculosis, especially given the rise of drug-resistant strains .

Antidiabetic and Antimalarial Potential

The diverse biological activities of indole derivatives extend to antidiabetic and antimalarial effects. They can be designed to target specific pathways involved in diabetes management or to inhibit the life cycle of malaria parasites, offering potential for new therapeutic agents .

Anticholinesterase Activity

Indole derivatives can act as anticholinesterase agents, which are useful in the treatment of neurodegenerative diseases like Alzheimer’s disease. By inhibiting the enzyme acetylcholinesterase, they help increase the levels of acetylcholine in the brain, which can improve cognitive function .

Role in Cell Biology and Alkaloid Synthesis

The indole moiety is a key component in many natural products and drugs, playing a crucial role in cell biology. The synthesis of indole derivatives as moieties present in selected alkaloids has attracted attention for their biological significance and therapeutic applications .

properties

IUPAC Name |

ethyl 2-[[(Z)-1H-indol-3-ylmethylideneamino]carbamoyl]-3-[[3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N4O4/c1-2-35-23(34)20-18(21(32)30-15-7-5-6-14(10-15)24(25,26)27)19(20)22(33)31-29-12-13-11-28-17-9-4-3-8-16(13)17/h3-12,18-20,28H,2H2,1H3,(H,30,32)(H,31,33)/b29-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIBABBXSRBGGR-ULPWCQAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C1C(=O)NN=CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1C(C1C(=O)N/N=C\C2=CNC3=CC=CC=C32)C(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2857274.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2857278.png)

![Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate](/img/structure/B2857281.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2857282.png)

![Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2857283.png)

![[1,1'-Biphenyl]-2,3',4,5',6-pentaol hydrate](/img/structure/B2857284.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2857285.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2857287.png)

![Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B2857293.png)